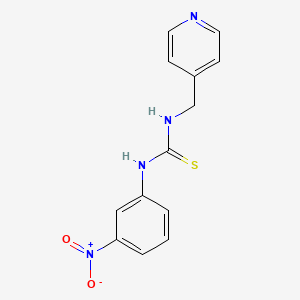
1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)thiourea is an organic compound that features a thiourea group bonded to a 3-nitrophenyl and a pyridin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)thiourea typically involves the reaction of 3-nitroaniline with pyridine-4-carboxaldehyde in the presence of a thiourea reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The thiourea group can be oxidized to form corresponding sulfonyl derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Sulfonyl derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying enzyme interactions due to its thiourea group.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological macromolecules, influencing their function. The nitrophenyl and pyridinyl groups can participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate enzyme activity or disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Nitrophenyl)-3-(pyridin-2-ylmethyl)thiourea
- 1-(4-Nitrophenyl)-3-(pyridin-4-ylmethyl)thiourea
- 1-(3-Nitrophenyl)-3-(pyridin-3-ylmethyl)thiourea
Uniqueness
1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)thiourea is unique due to the specific positioning of the nitro group on the phenyl ring and the pyridinyl group on the thiourea. This specific arrangement can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c18-17(19)12-3-1-2-11(8-12)16-13(20)15-9-10-4-6-14-7-5-10/h1-8H,9H2,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBDWSQUGHNUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5715842.png)
![2,4-dimethyl-N-[4-(phenylamino)phenyl]benzamide](/img/structure/B5715843.png)
![4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5715846.png)




![3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5715867.png)
![N-[(E)-1-phenylpropylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B5715876.png)





